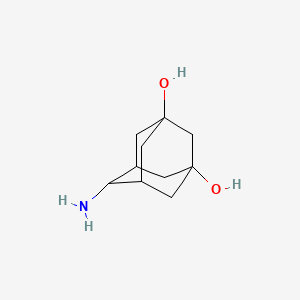

6-氨基金刚烷-1,3-二醇

描述

6-Aminoadamantane-1,3-diol is a compound with the molecular formula C10H17NO2 . It is also known as Vildagliptin Impurity 30, an impurity of Vildagliptin, an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs .

Synthesis Analysis

A series of nineteen amino acid analogues of amantadine (Amt) and rimantadine (Rim) were synthesized and their antiviral activity was evaluated against influenza virus A (H3N2). Among these analogues, the conjugation of rimantadine with glycine illustrated high antiviral activity combined with low cytotoxicity .Molecular Structure Analysis

The molecular structure of 6-Aminoadamantane-1,3-diol is characterized by a rigid cage moiety that protects nearby functional groups from metabolic cleavage, enhancing the stability and distribution of the drug in blood plasma .Physical And Chemical Properties Analysis

6-Aminoadamantane-1,3-diol has a molecular weight of 183.25 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. Its Exact Mass and Monoisotopic Mass are 183.125928785 g/mol. Its Topological Polar Surface Area is 66.5 Ų .科学研究应用

超分子化合物

6-氨基金刚烷-1,3-二醇衍生物已被探索用于合成独特的超分子化合物。Fu、Zhao和Ge(2011)对1-氨基金刚烷盐酸盐与二价金属氯化物反应进行了研究,得到了具有有趣网络结构和介电特性的化合物(Fu、Zhao和Ge,2011)。

神经营养因子诱导

氨基金刚烷类如6-氨基金刚烷-1,3-二醇已被证明会影响神经营养因子。Caumont、Octave和Hermans(2006)的一项研究发现,氨基金刚烷类可以在神经胶质细胞中增加神经胶质细胞系衍生的神经营养因子(GDNF)的水平,表明其在神经保护中的作用(Caumont、Octave和Hermans,2006)。

抗帕金森活性

对金刚烷衍生物的研究显示出潜在的抗帕金森作用。Ardashov等人(2013)研究了各种衍生物,并在动物模型中发现了抗帕金森活性方面的显著结果,突出了这些化合物的潜在治疗应用(Ardashov等人,2013)。

合成和生物活性

金刚烷衍生物(包括6-氨基金刚烷-1,3-二醇)的合成和生物活性一直是人们关注的焦点。Danilenko等人(1976)报道了各种金刚烷胺的合成和抗病毒活性,表明它们在抗病毒治疗中的潜在用途(Danilenko等人,1976)。

氨基金刚烷衍生物作为抗增殖剂

氨基金刚烷衍生物的抗增殖特性已得到研究。Papanastasiou等人(2013)合成了各种氨基金刚烷衍生物并将其作为抗增殖剂进行了测试,结果表明基于结构修饰的活性差异(Papanastasiou等人,2013)。

抗病毒活性评估

氨基金刚烷衍生物已被评估其抗病毒活性。Kolocouris等人(1994)对各种氨基金刚烷衍生物进行了一项研究,考察了它们对一系列病毒(尤其是甲型流感)的功效。他们的研究结果表明,这些化合物对甲型流感病毒具有抗病毒作用的特异性(Kolocouris等人,1994)。

手性氨基醇的生物催化合成

使用金刚烷衍生物进行手性氨基醇的生物催化合成已得到探索。Smith等人(2010)详细阐述了一种多学科方法,用于合成手性氨基二醇,展示了在药物中间体中采用环保生产方法的潜力(Smith等人,2010)。

甲型A2型流感感染预防

6-氨基金刚烷-1,3-二醇的衍生物1-金刚烷胺盐酸盐在降低甲型A2型流感感染发生率中的作用已得到研究。Galbraith等人(1969)报告说,用这种化合物预防性治疗的家庭接触者中,流感的临床和血清学证据都显着减少(Galbraith、Oxford、Schild和Watson,1969)。

安全和危害

作用机制

Target of Action

It is known that members of the adamantane family, such as amantadine, have established actions against coronaviruses . They may block the viral E protein ion channel function and down-regulate the protease Cathepsin L .

Mode of Action

It is suggested that amantadine, a related compound, may block the viral e protein ion channel function, leading to impaired viral propagation . Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes, thus inhibiting the action of host cell proteases such as Cathepsin L .

Biochemical Pathways

It is known that adamantane derivatives have been used to create materials with valuable properties . The unique geometry of the adamantane core allows for the design of polymer molecules with a fixed arrangement of fragments responsible for the functional properties of materials .

Result of Action

It is suggested that drugs tested in the aminoadamantane class may block infection by direct binding near critical sites for virus entry to the host cell .

Action Environment

Environmental factors such as ph levels could potentially influence the compound’s action, efficacy, and stability, as seen with other adamantane derivatives .

生化分析

Biochemical Properties

The bis-cationic compound 1-amino-4-(1-adamantanamino)butane dihydrochloride (IEM-1913) has important advantages over clinically employed monocationic 3,5-dimethyl-1-aminoadamantane (memantine) because its anticonvulsant activity is significantly greater and its therapeutic index is 814 times higher than that of memantine . 6-Aminoadamantane-1,3-diol is an intermediate in the preparation of adamantamine inhibitors, which are used in the therapeutic treatment of diseases associated with hydroxysteroid dehydrogenase type 1 (11β-HSD1), such as diabetes, due to its high specificity over 11β-HSD2 in mammals .

Temporal Effects in Laboratory Settings

Adamantane derivatives have been shown to have high anticonvulsant activity and low toxicity .

Transport and Distribution

The adamantane moiety is known to enhance CNS penetration, making it valuable for targeting CNS drugs .

属性

IUPAC Name |

6-aminoadamantane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c11-8-6-1-9(12)3-7(8)4-10(13,2-6)5-9/h6-8,12-13H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIMKZRMRUWCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC(C2N)CC1(C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

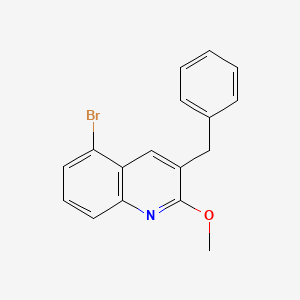

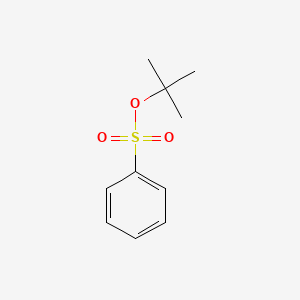

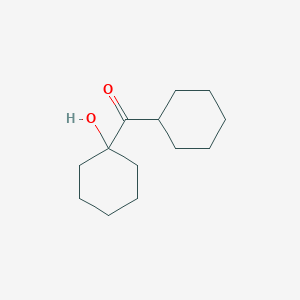

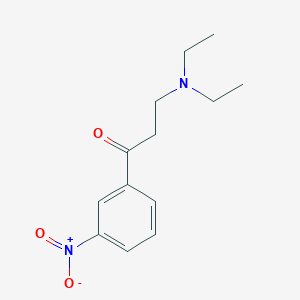

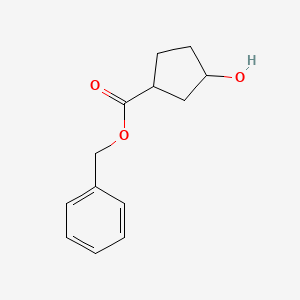

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)